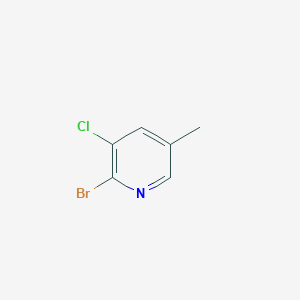

2-Bromo-3-chloro-5-methylpyridine

Vue d'ensemble

Description

2-Bromo-3-chloro-5-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential as building blocks for various chemical syntheses and pharmaceutical applications. Although the specific compound is not directly studied in the provided papers, related halogenated pyridines have been synthesized and investigated for their chemical properties and reactivity.

Synthesis Analysis

The synthesis of halogenated pyridines can be complex, involving multiple steps and conditions that need to be carefully controlled to achieve selectivity. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been achieved using catalytic amination conditions, which preferentially substitute the bromide group . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine through halogen dance reactions demonstrates the intricate manipulation of halogen atoms to create specific isomers . These studies highlight the synthetic versatility of halogenated pyridines and the importance of reaction conditions in directing the outcome of the synthesis.

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be elucidated using various analytical techniques. For example, the crystal structure of a Schiff base compound related to the target molecule has been determined by single-crystal X-ray diffraction, revealing a trans configuration around the C=N double bond and coplanarity between the benzene and pyridine rings . This structural information is crucial for understanding the reactivity and potential interactions of the compound in biological systems.

Chemical Reactions Analysis

Halogenated pyridines can undergo a variety of chemical reactions, including halogen migration, as seen in the transformation of 3-bromo-2,4-dihydroxypyridine to 5-bromo-3-chloro-2,4-dihydroxypyridine . The reactivity of these compounds towards different reagents can lead to the formation of diverse derivatives, which can be further functionalized for specific applications. The ability to selectively substitute different halogen atoms opens up possibilities for creating a wide array of compounds from a single pyridine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. Quantum mechanical and spectroscopic studies, such as those performed on 2-Amino-3-bromo-5-nitropyridine, provide insights into the vibrational frequencies, molecular geometry, and electronic characteristics of these compounds . Additionally, the presence of halogen atoms can significantly affect properties like electronegativity, chemical potential, and global hardness, which are important for predicting the behavior of these molecules in chemical reactions and biological environments.

Applications De Recherche Scientifique

Synthesis and Crystal Structure

2-Bromo-3-chloro-5-methylpyridine is involved in the synthesis of Schiff base compounds. A study synthesized a compound through the condensation of 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, characterizing it through elemental analysis, IR spectra, and single-crystal X-ray diffraction. This compound demonstrated excellent antibacterial activities (Wang et al., 2008).

Halogen Atom Migration

Research on halogeno-derivatives of 2,4-dihydroxypyridine, including 3-bromo-2,4-dihydroxypyridine and 5-bromo-3-chloro-2,4-dihydroxypyridine, has shown interesting behaviors in halogen atom migration. These studies contribute to our understanding of chemical reactivity and structural transformations in halogenated pyridines (Hertog & Schogt, 2010).

Pyridyne Precursor

The compound has been used as a precursor in the synthesis of pyridynes. For instance, 3-Bromo-2-chloro-4-methoxypyridine was developed as a practical 2,3-pyridyne precursor, highlighting its potential in creating regioselective compounds with various functionalities (Walters et al., 1992).

Halogen-rich Intermediate

In medicinal chemistry research, halogen-rich pyridines are valuable building blocks. A study presented simple syntheses of unique halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. This demonstrates the compound's utility in synthesizing chemically diverse pyridines (Wu et al., 2022).

Silyl-Mediated Halogen Displacement

Silyl-mediated halogen/halogen displacement in pyridines is another application. For instance, heating with bromotrimethylsilane converted 2-chloropyridine into 2-bromopyridine, demonstrating the compound's role in halogen exchange reactions (Schlosser & Cottet, 2002).

Chemoselective Amination

The compound has been used in the chemoselective functionalization of halopyridines. For example, a study on 5-bromo-2-chloro-3-fluoropyridine described catalytic amination conditions that led to selective substitution products, indicating its significance in selective chemical synthesis (Stroup et al., 2007).

Dielectric Relaxation Mechanism

The compound's derivatives have been studied for their dielectric relaxation mechanism. Relaxation times of various substituted pyridines, including 2-bromo- and 3-bromo-pyridines, were determined, contributing to our understanding of molecular rotation and relaxation in these compounds (Mehrotra & Saxena, 1967).

Preparation and Structural Analysis

Various studies have explored the preparation methods and structural analysis of halogenated pyridines. For instance, the synthesis of thienopyridines from ortho-halogenated pyridine derivatives has been reported, illustrating the versatility of such compounds in synthetic chemistry (Bremner et al., 1992).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-3-chloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNKEUJOCAJOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505001 | |

| Record name | 2-Bromo-3-chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-5-methylpyridine | |

CAS RN |

65550-81-4 | |

| Record name | 2-Bromo-3-chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

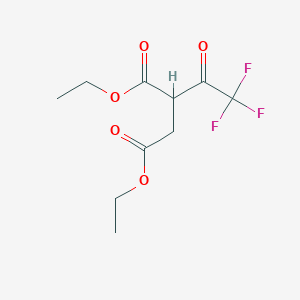

Synthesis routes and methods

Procedure details

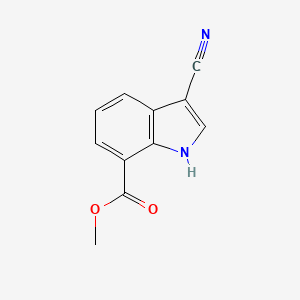

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

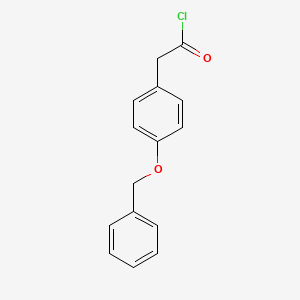

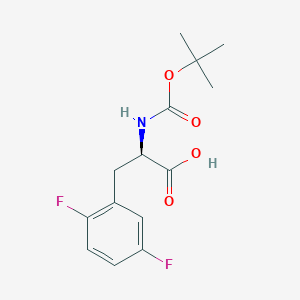

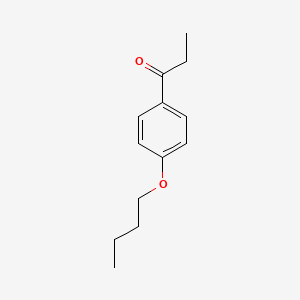

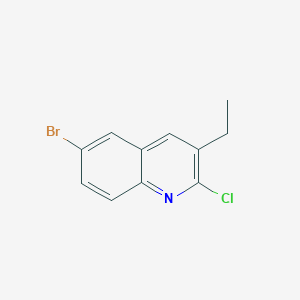

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)